![molecular formula C25H19F3N2O2S B2482920 (2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone CAS No. 851805-92-0](/img/structure/B2482920.png)
(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone
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Overview
Description
(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C25H19F3N2O2S and its molecular weight is 468.49. The purity is usually 95%.
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Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone”, also known as “2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole”.
Fluorescent Probes for Biological Imaging
This compound, due to its xanthene core, can be utilized as a fluorescent probe in biological imaging. The xanthene moiety is known for its strong fluorescence, making it suitable for tracking and imaging biological processes at the cellular and molecular levels. This application is particularly valuable in studying cellular dynamics, protein interactions, and intracellular processes .
Photodynamic Therapy (PDT)
The compound’s fluorescent properties also make it a candidate for photodynamic therapy, a treatment method that uses light-activated compounds to produce reactive oxygen species that can kill cancer cells. The trifluoromethyl group enhances the compound’s ability to generate singlet oxygen, a crucial reactive species in PDT .
Study of Protein-Ligand Interactions
The compound can be utilized to study protein-ligand interactions. Its fluorescent properties enable the visualization and quantification of binding events between proteins and potential drug candidates. This application is essential in the field of biochemistry and pharmaceutical research.
These applications highlight the versatility and potential of “(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone” in various scientific research fields.
Royal Society of Chemistry Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry : Royal Society of Chemistry
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It is known that xanthones, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, including the nrf2 (nuclear factor erythroid-derived 2-like 2) pathway .
Mode of Action
Xanthones are known to exhibit a wide range of bioactivities, including antioxidant and anti-inflammatory activities . They can modulate the Nrf2 pathway, which plays a crucial role in cellular response to oxidative stress and inflammation .
Biochemical Pathways
The compound may affect the Nrf2 pathway, a key regulator of antioxidant response in cells . Activation of Nrf2 leads to the transcription of various antioxidant genes that protect against oxidative damage triggered by injury and inflammation .
Result of Action
The activation of the Nrf2 pathway by xanthones can lead to a decrease in oxidative stress and inflammation, providing a protective effect on cells . .
properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O2S/c26-25(27,28)17-7-5-6-16(14-17)15-33-24-29-12-13-30(24)23(31)22-18-8-1-3-10-20(18)32-21-11-4-2-9-19(21)22/h1-11,14,22H,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJCKRBMGYJRCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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